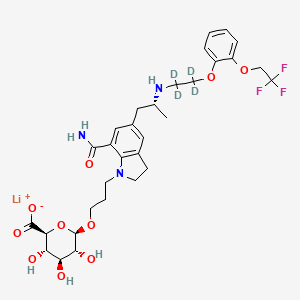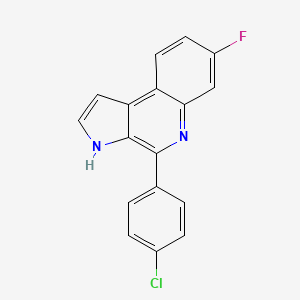
Glutamate-5-kinase-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutamate-5-kinase-IN-2 is a potent inhibitor of the enzyme glutamate-5-kinase. This compound has shown significant potential in the research of anti-tuberculosis agents due to its ability to inhibit the activity of glutamate-5-kinase by promoting conformational changes at the L-glutamate binding site .
Vorbereitungsmethoden
The synthesis of Glutamate-5-kinase-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts . Industrial production methods for this compound are also not widely available, but they likely involve optimization of the synthetic route for large-scale production.
Analyse Chemischer Reaktionen
Glutamate-5-kinase-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Glutamate-5-kinase-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of glutamate-5-kinase and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of glutamate-5-kinase in cellular processes and its potential as a target for therapeutic interventions.
Medicine: Investigated for its potential as an anti-tuberculosis agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting glutamate-5-kinase.
Wirkmechanismus
Glutamate-5-kinase-IN-2 exerts its effects by inhibiting the activity of glutamate-5-kinase. This inhibition is achieved through the promotion of conformational changes at the L-glutamate binding site, which prevents the enzyme from catalyzing its normal reaction. The molecular targets of this compound include the active site of glutamate-5-kinase and the pathways involved in the synthesis of proline and other amino acids .
Vergleich Mit ähnlichen Verbindungen
Glutamate-5-kinase-IN-2 is unique in its potent inhibition of glutamate-5-kinase. Similar compounds include:
Traxivitug: Another inhibitor of glutamate-5-kinase with different binding properties.
Antitumor agent-67: A compound with similar inhibitory effects on glutamate-5-kinase but with additional anti-tumor properties.
Carbobenzoxyproline: An inhibitor of glutamate-5-kinase with a different chemical structure and mechanism of action.
These compounds share the common feature of inhibiting glutamate-5-kinase but differ in their chemical structures, binding properties, and additional biological activities.
Eigenschaften
Molekularformel |
C17H10ClFN2 |
|---|---|
Molekulargewicht |
296.7 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-7-fluoro-3H-pyrrolo[2,3-c]quinoline |
InChI |
InChI=1S/C17H10ClFN2/c18-11-3-1-10(2-4-11)16-17-14(7-8-20-17)13-6-5-12(19)9-15(13)21-16/h1-9,20H |
InChI-Schlüssel |
NQFNESCJUPSDFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C(=C4C=CC(=CC4=N2)F)C=CN3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide](/img/structure/B12411319.png)
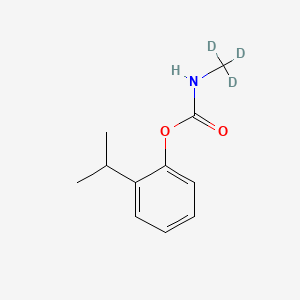
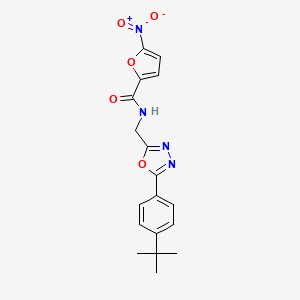
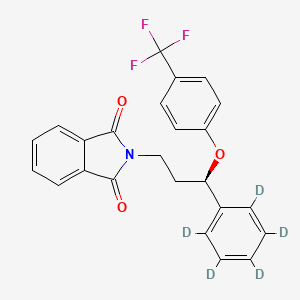
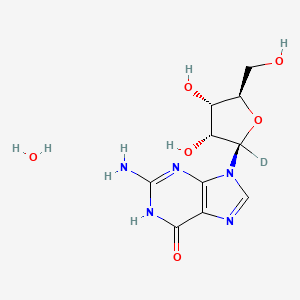
![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)

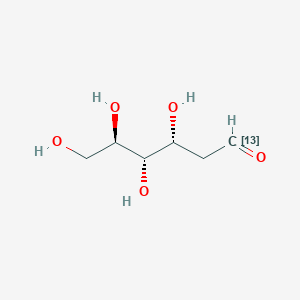
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)

